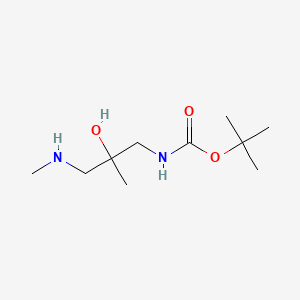
Tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, a methyl group, and a methylamino group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate typically involves the reaction of tert-butyl carbamate with other reagents under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction with aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . This reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective properties in organic synthesis.
Tert-butyl N-methyl-N-carbamate: Another related compound used in similar applications.
Uniqueness
Tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
Molecular Formula |
C10H22N2O3 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-2-methyl-3-(methylamino)propyl]carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-9(2,3)15-8(13)12-7-10(4,14)6-11-5/h11,14H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
QQJNVLHEDSBPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















